4-(Trifluoromethyl)pyridin-2-amine hydrochloride chemical properties
4-(Trifluoromethyl)pyridin-2-amine hydrochloride chemical properties
An In-depth Technical Guide to 4-(Trifluoromethyl)pyridin-2-amine Hydrochloride: Properties, Synthesis, and Applications
Introduction
4-(Trifluoromethyl)pyridin-2-amine hydrochloride is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a synthetic building block, its value is derived from the unique combination of a pyridine scaffold, a reactive primary amine, and a trifluoromethyl (-CF3) group. The pyridine core is a common motif in biologically active molecules, while the 2-amino group serves as a versatile synthetic handle for constructing more complex structures through reactions like N-alkylation, acylation, and transition metal-catalyzed cross-coupling.
The trifluoromethyl group is a particularly crucial substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's physicochemical and biological properties. Incorporating a -CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to biological targets through favorable interactions, and improve cell membrane permeability, thereby boosting oral bioavailability.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(Trifluoromethyl)pyridin-2-amine hydrochloride for researchers and drug development professionals.
Physicochemical and Structural Properties
The structural identity and core physicochemical properties of 4-(Trifluoromethyl)pyridin-2-amine hydrochloride and its corresponding free base are fundamental to its application in chemical synthesis.
Caption: Chemical structure of 4-(Trifluoromethyl)pyridin-2-amine Hydrochloride.
The key properties are summarized in the table below. The hydrochloride salt form is generally preferred in laboratory settings due to its enhanced stability and handling characteristics as a crystalline solid compared to the free base.
| Property | Value | Reference |
| Chemical Name | 4-(Trifluoromethyl)pyridin-2-amine hydrochloride | |
| Synonyms | 2-Amino-4-(trifluoromethyl)pyridine HCl | [3] |
| CAS Number | 106447-97-6 (Free Base) | [2][3] |
| Molecular Formula | C₆H₅F₃N₂ · HCl | [3][4] |
| Molecular Weight | 198.57 g/mol | [4] |
| Appearance | White to pale brown crystalline powder | [3] |
| Melting Point | 218 °C (Hydrochloride) | [5] |
| 70-74 °C (Free Base) | [2][3] | |
| Boiling Point | 221.3±40.0 °C (Predicted, Free Base) | [2][3] |
| pKa | 4.55±0.11 (Predicted, for the pyridinium ion) | [3] |
Synthesis and Purification
The synthesis of 4-(Trifluoromethyl)pyridin-2-amine is well-documented, typically involving a multi-step process from commercially available fluorinated pyridine precursors. The choice of a particular route is often dictated by the availability of starting materials, scalability, and safety considerations, such as the need for high-pressure equipment. A common and effective laboratory-scale synthesis starts from 2,6-dichloro-4-(trifluoromethyl)pyridine.[1][5][6]
The causality behind this two-step approach lies in the differential reactivity of the chlorine atoms at the 2- and 6-positions of the pyridine ring. The first step, a nucleophilic aromatic substitution with ammonia, preferentially occurs at one of these positions. The second step involves a selective dehalogenation, where the remaining chlorine atom is removed via catalytic hydrogenation. This method avoids the high pressures required for direct amination of less reactive precursors like 2-chloro-4-(trifluoromethyl)pyridine.[1]
Caption: Synthetic workflow for 4-(Trifluoromethyl)pyridin-2-amine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)pyridine
-
In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), 28% aqueous ammonia (9-10 eq), and tetrahydrofuran (THF, ~2 mL per gram of starting material).[1][6]
-
Seal the autoclave and heat the mixture to 150 °C with vigorous stirring.
-
Maintain the reaction for approximately 6 hours.[6]
-
Cool the autoclave to ambient temperature. The product from this step is typically used directly in the next step without isolation.
Step 2: Synthesis of 4-(Trifluoromethyl)pyridin-2-amine (Free Base)
-
After cooling the reaction mixture from Step 1 to 30-40 °C, add 5% Palladium on carbon (Pd/C) catalyst (54% wet, ~0.01-0.02 eq).[5][6]
-
Pressurize the autoclave with hydrogen gas to 2.0 MPa.[1]
-
Heat the mixture to 100 °C with stirring and maintain for approximately 3 hours.[1]
-
After cooling, vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Add water to the filtrate and perform liquid-liquid extraction three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude free base can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield a white to pale brown solid.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-(Trifluoromethyl)pyridin-2-amine free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation of the salt is complete.[7]
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the solid with cold solvent (e.g., diethyl ether) and dry under vacuum to obtain 4-(Trifluoromethyl)pyridin-2-amine hydrochloride.
Chemical Reactivity
The reactivity of 4-(Trifluoromethyl)pyridin-2-amine is governed by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl group. The -CF3 group deactivates the pyridine ring towards electrophilic substitution while making it more susceptible to nucleophilic attack. The primary site of reactivity for synthetic applications is the 2-amino group, which acts as a potent nucleophile.[2]
This nucleophilicity is exploited in the synthesis of various pharmaceutical agents. A key example is its reaction with an electrophilic pyrimidine derivative in the synthesis of the PI3K/mTOR inhibitor, Bimiralisib.[2]
Caption: Nucleophilic character of the 2-amino group in a key synthetic reaction.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Absorption Range |
| ¹H NMR | Aromatic H-3, H-5, H-6 | ~6.5 - 8.5 ppm (complex splitting pattern) |
| Amine -NH₂ | Broad singlet, ~5.0 - 7.0 ppm (can exchange with D₂O) | |
| Ammonium -NH₃⁺ (in salt) | Broad singlet, shifted downfield (>10 ppm) | |
| ¹³C NMR | Pyridine Carbons | ~110 - 160 ppm |
| C-CF₃ | ~120 - 130 ppm (quartet due to ¹JCF coupling) | |
| CF₃ Carbon | ~123 ppm (quartet due to ¹JCF coupling) | |
| FTIR | N-H Stretch (Amine/Ammonium) | 3100 - 3400 cm⁻¹ (broad) |
| C=C, C=N Stretch (Aromatic Ring) | 1550 - 1650 cm⁻¹ | |
| C-F Stretch (Trifluoromethyl) | 1100 - 1350 cm⁻¹ (strong, multiple bands) |
General Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Add an internal standard like tetramethylsilane (TMS) if required.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis: Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a sample as a KBr (potassium bromide) pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the key functional groups (N-H, C-F, aromatic C=C) to verify their presence.
Applications in Drug Discovery and Development
4-(Trifluoromethyl)pyridin-2-amine hydrochloride is not an active pharmaceutical ingredient itself but is a high-value intermediate for synthesizing complex drug molecules.[2] Its structure is prominently featured in several small-molecule inhibitors targeting signaling pathways implicated in cancer.
Synthesis of Kinase Inhibitors: A primary application is in the synthesis of Bimiralisib (PQR309) , a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its overactivation is a common feature in many human cancers.[6] By serving as a core fragment of Bimiralisib, 4-(Trifluoromethyl)pyridin-2-amine contributes to the development of targeted cancer therapies.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 [chemicalbook.com]
- 4. lotusfeetpharma.com [lotusfeetpharma.com]
- 5. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | 1095824-77-3 | Benchchem [benchchem.com]
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